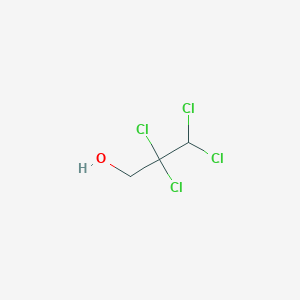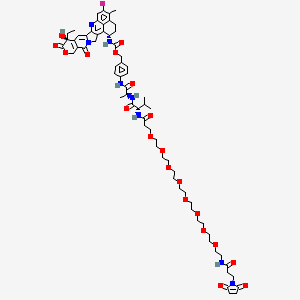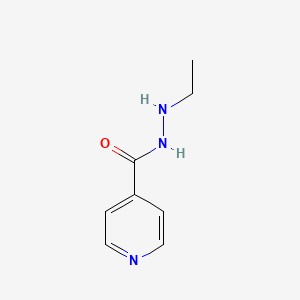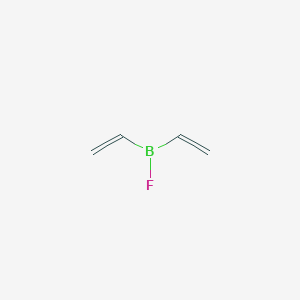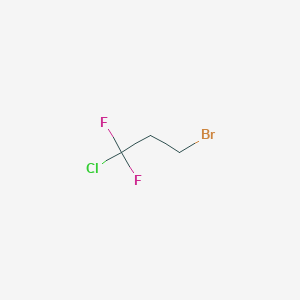
2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester is an organic compound that features an azido group, a furan ring, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester typically involves the reaction of 2-furanylpropenoic acid with an azide source under specific conditions. One common method is to start with 2-furanylpropenoic acid, which is then esterified using ethanol in the presence of a strong acid catalyst. The resulting ester is then reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to introduce the azido group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification and azidation processes. These methods would need to be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for bioconjugation and labeling applications. The azido group can react with alkynes to form triazoles, which are stable and bioorthogonal.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azido-3-(2-thienyl)-2-propenoic acid ethyl ester: Similar structure but with a thiophene ring instead of a furan ring.
2-Azido-3-(2-pyridyl)-2-propenoic acid ethyl ester: Contains a pyridine ring instead of a furan ring.
Uniqueness
2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester is unique due to the presence of the furan ring, which imparts different electronic and steric properties compared to thiophene or pyridine analogs
Propriétés
Formule moléculaire |
C9H9N3O3 |
|---|---|
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
ethyl (Z)-2-azido-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9N3O3/c1-2-14-9(13)8(11-12-10)6-7-4-3-5-15-7/h3-6H,2H2,1H3/b8-6- |
Clé InChI |
POGGOTCOSKXYLN-VURMDHGXSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1=CC=CO1)/N=[N+]=[N-] |
SMILES canonique |
CCOC(=O)C(=CC1=CC=CO1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
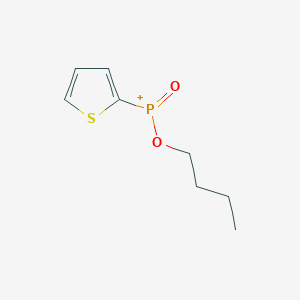
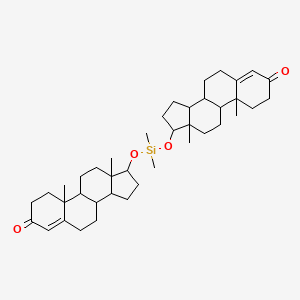
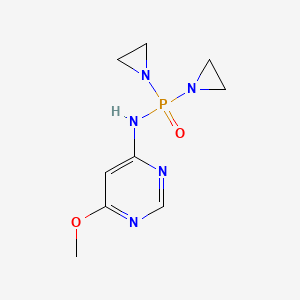
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
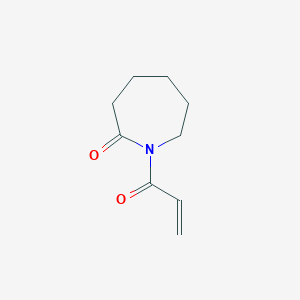
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
